4-(3-Bromobenzoyl)oxane

Overview

Description

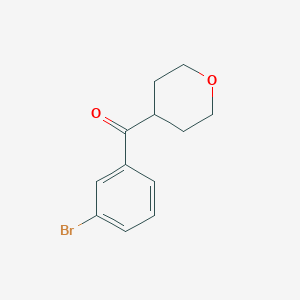

4-(3-Bromobenzoyl)oxane, also known by its IUPAC name (3-bromophenyl)(tetrahydro-2H-pyran-4-yl)methanone, is a chemical compound with the molecular formula C12H13BrO2 and a molecular weight of 269.14 g/mol . This compound is characterized by the presence of a bromobenzoyl group attached to an oxane ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromobenzoyl)oxane typically involves the acylation of an aryl system using succinic anhydride and bromobenzene under dry argon conditions. The reaction is catalyzed by anhydrous aluminum chloride and proceeds through a series of steps including cooling, stirring, and crystallization to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acylation reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromobenzoyl)oxane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromobenzoyl group.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl derivatives, while oxidation and reduction can lead to different functionalized products.

Scientific Research Applications

4-(3-Bromobenzoyl)oxane is utilized in several scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of biochemical pathways and enzyme interactions.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(3-Bromobenzoyl)oxane involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

- 4-(4-Bromobenzoyl)oxane

- 4-(2-Bromobenzoyl)oxane

- 4-(3-Chlorobenzoyl)oxane

Uniqueness

4-(3-Bromobenzoyl)oxane is unique due to the specific positioning of the bromine atom on the benzoyl group, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to different chemical and biological properties compared to its analogs .

Biological Activity

4-(3-Bromobenzoyl)oxane, known chemically as (3-bromophenyl)(tetrahydro-2H-pyran-4-yl)methanone, is a compound that has garnered attention in the fields of organic chemistry and biochemistry. Its unique structure, characterized by the presence of a bromobenzoyl group, suggests potential biological activities that merit detailed exploration. This article compiles findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative efficacy against similar compounds.

- Molecular Formula : C12H13BrO2

- Molecular Weight : 269.14 g/mol

- IUPAC Name : (3-bromophenyl)(tetrahydro-2H-pyran-4-yl)methanone

The compound's structure allows it to participate in various biochemical interactions, influencing enzyme activity and other cellular processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromobenzoyl moiety can engage in biochemical reactions that modulate enzyme functions and cellular signaling pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Interaction : It can bind to various receptors, potentially altering their activity and affecting downstream signaling.

- Cell Cycle Modulation : There is evidence suggesting that it may influence cell cycle progression, particularly in cancer cells.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated its efficacy against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | TBD | Apoptosis induction |

| MCF-7 | TBD | Cell cycle arrest |

| HCT116 | TBD | CDK inhibition |

These findings indicate that the compound may induce apoptosis and inhibit proliferation in cancerous cells.

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory effects. Studies suggest it may modulate cytokine release and influence immune responses, thereby reducing inflammation in various models .

Case Studies and Research Findings

-

Study on Antitumor Activity :

- Research conducted on various tumor models demonstrated that this compound significantly reduced tumor growth compared to control groups.

- Mechanistic studies revealed that the compound activates apoptotic pathways while inhibiting pro-survival signals.

-

Comparative Studies :

- Comparative analyses with structurally similar compounds such as 4-(4-Bromobenzoyl)oxane showed that variations in substituent groups significantly affect biological activity and potency.

- For instance, compounds with differing halogen substitutions exhibited varied effects on enzyme inhibition rates.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 4-(3-Bromobenzoyl)oxane?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation, where oxane reacts with 3-bromobenzoyl chloride under Lewis acid catalysis (e.g., AlCl₃). Critical parameters include maintaining anhydrous conditions, controlling reaction temperature (0–5°C to minimize side reactions), and using a 1:1.2 molar ratio of oxane to acyl chloride. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization via TLC and NMR .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

- Methodology : Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) with a >95% threshold. Structural confirmation employs ¹H/¹³C NMR to verify the benzoyl substitution pattern and ESI-MS for molecular ion detection. Comparative analysis with computational predictions (e.g., DFT for NMR chemical shifts) enhances validation .

Q. What solvents are suitable for handling this compound in biological assays?

- Methodology : The compound is lipophilic (logP ~3.5) and soluble in DMSO, DCM, or THF. For cellular assays, stock solutions in DMSO (<1% final concentration) are recommended. Solubility can be improved using co-solvents (e.g., β-cyclodextrins) or surfactants, as determined by pre-formulation shake-flask studies .

Q. How does the 3-bromobenzoyl group influence the compound’s stability during storage?

- Methodology : The electron-withdrawing bromobenzoyl group increases susceptibility to hydrolysis. Accelerated aging studies (40°C, 75% RH) show degradation via benzoyl-oxane bond cleavage. Storage in amber vials under inert atmosphere (argon) at -20°C minimizes decomposition, monitored by LC-MS .

Q. What spectroscopic techniques resolve ambiguities in reported NMR data for this compound?

- Methodology : Standardized conditions (deuterated solvents, calibrated instruments) and 2D NMR techniques (COSY, HSQC) clarify splitting patterns. Collaborative inter-laboratory studies and database referencing (PubChem, NMRShiftDB) address discrepancies .

Advanced Questions

Q. How can regioselectivity be controlled during electrophilic substitution on the oxane ring?

- Methodology : The oxane oxygen directs para substitution, but steric hindrance from the benzoyl group may alter regioselectivity. Computational modeling (DFT) predicts transition states, while solvent polarity (DCM vs. DMF) and catalyst choice (AlCl₃ vs. FeCl₃) modulate site preference. Protective groups (e.g., silyl ethers) can redirect reactivity .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

- Methodology : Meta-analysis of assay conditions (cell lines, concentrations) identifies confounding factors. Orthogonal assays (enzymatic vs. cellular) and dose-response studies validate targets. Molecular docking (AutoDock Vina) rationalizes divergent activities via receptor conformation analysis .

Q. How do in silico methods predict interactions with cytochrome P450 enzymes?

- Methodology : Molecular docking and MD simulations model binding to CYP3A4/CYP2D6. Pharmacophore mapping highlights halogen bonding between bromine and active-site residues. Free energy calculations (MM-PBSA) estimate binding affinities, guiding mutagenesis studies .

Q. What synthetic modifications enhance the compound’s bioactivity while maintaining stability?

- Methodology : Introducing electron-donating groups (e.g., methoxy) at specific positions improves metabolic stability. Structure-activity relationship (SAR) studies using derivatives with varied substituents (e.g., fluorine, methyl) optimize potency. Stability is monitored via accelerated degradation assays .

Q. How can computational chemistry optimize reaction yields for large-scale synthesis?

- Methodology : Reaction kinetics and thermodynamics are modeled using software (Gaussian, ORCA). Parameters like catalyst loading, solvent effects, and temperature gradients are simulated to identify optimal conditions. Experimental validation follows DOE (Design of Experiments) principles .

Properties

IUPAC Name |

(3-bromophenyl)-(oxan-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c13-11-3-1-2-10(8-11)12(14)9-4-6-15-7-5-9/h1-3,8-9H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGIVCZHXGWJPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.